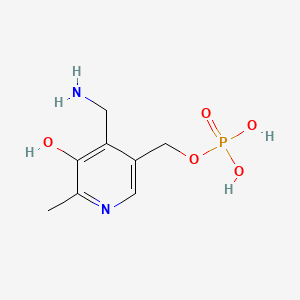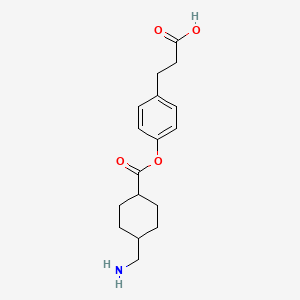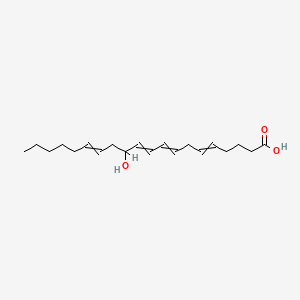
12-Hydroxyicosa-5,8,10,14-tetraenoic acid
Overview
Description
It contains a hydroxyl group at the 12th carbon and has a configuration of 5Z, 8Z, 10E, 14Z in its double bonds . This compound is a significant metabolite in various biological processes and is known for its role in inflammation and other physiological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The most common enzyme involved is Arachidonate 12-lipoxygenase (ALOX12), which converts arachidonic acid to 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is then reduced to 12-HETE .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from biological sources, such as human or bovine platelets, where it is naturally produced . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the necessary enzymes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12-oxo-eicosatetraenoic acid.
Reduction: The hydroperoxy intermediate (12(S)-HpETE) can be reduced to 12-HETE.
Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using lipoxygenases.
Reduction: Reduction using biological reductases or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
12-oxo-eicosatetraenoic acid: Formed through oxidation.
12(S)-HpETE: An intermediate in the biosynthesis of 12-HETE.
Scientific Research Applications
12-Hydroxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to understand lipid metabolism.
Biology: Plays a role in cell signaling, particularly in inflammation and immune responses.
Medicine: Investigated for its role in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals targeting inflammatory pathways
Mechanism of Action
12-Hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It acts on specific receptors, such as G-protein coupled receptors, to mediate its effects.
Pathways Involved: It is involved in the arachidonic acid pathway, influencing the production of other eicosanoids and modulating inflammatory responses
Comparison with Similar Compounds
Similar Compounds
12(S)-HETE: The S-stereoisomer of 12-HETE, produced by the same enzymatic pathway.
12®-HETE: The R-stereoisomer, produced by different tissues through the 12R-lipoxygenase enzyme
Uniqueness
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific configuration and its role in both pro-inflammatory and anti-inflammatory processes. Its ability to act as both an autocrine and paracrine signaling molecule distinguishes it from other eicosanoids .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
InChI Key |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Synonyms |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

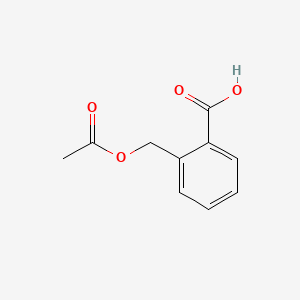
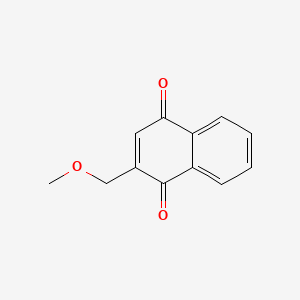
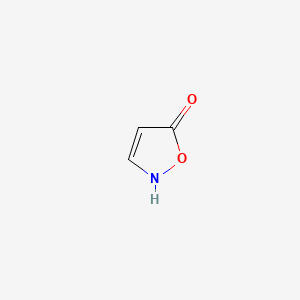
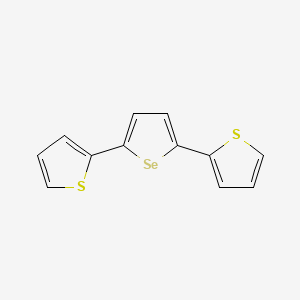
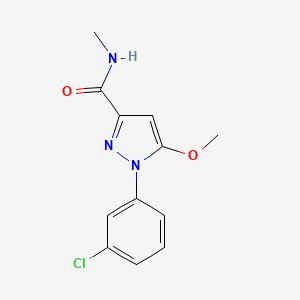
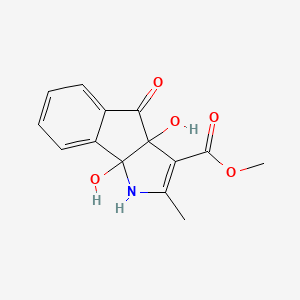
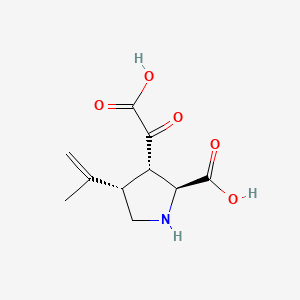

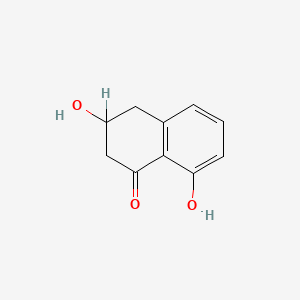
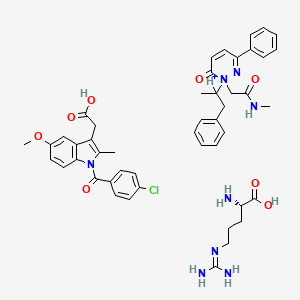
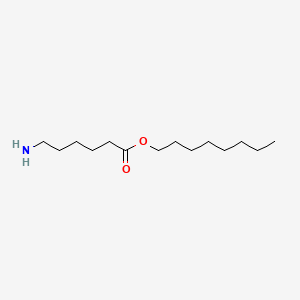
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
